N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride
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Overview
Description
N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride is a chemical compound with a unique structure that includes a thiophene ring substituted with aminoethyl and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride typically involves the reaction of 2,5-dimethylthiophene-3-sulfonyl chloride with 2-aminoethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to maintain the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinamide or sulfide derivatives.
Substitution: N-alkylated derivatives.
Scientific Research Applications
N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the sulfonamide group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide
- N-(2-aminoethyl)-thiophene-3-sulfonamide
- 2,5-dimethylthiophene-3-sulfonamide
Uniqueness
N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride is unique due to the presence of both aminoethyl and sulfonamide groups on the thiophene ring, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S2.ClH/c1-6-5-8(7(2)13-6)14(11,12)10-4-3-9;/h5,10H,3-4,9H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMHQQWDRQYUDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)NCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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